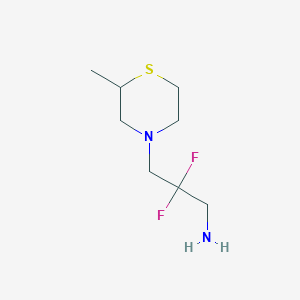
2,2-Difluoro-3-(2-methylthiomorpholin-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(2-methylthiomorpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C₈H₁₆F₂N₂S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of difluoro groups and a thiomorpholine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methylthiomorpholin-4-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluoropropan-1-amine with 2-methylthiomorpholine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2-methylthiomorpholin-4-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2,2-Difluoro-3-(2-methylthiomorpholin-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-methylthiomorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoro groups and thiomorpholine ring play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(3-methylthiomorpholin-4-yl)propan-1-amine
- 2,2-Difluoro-3-(2-ethylthiomorpholin-4-yl)propan-1-amine
Uniqueness
2,2-Difluoro-3-(2-methylthiomorpholin-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoro groups enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H16F2N2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-methylthiomorpholin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2S/c1-7-4-12(2-3-13-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
InChI Key |
LLICCSJYYUQKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCS1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















